Amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)
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Overview
Description
Ferrocenecarboxamide is an organometallic compound derived from ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of a carboxamide group attached to the ferrocene structure.
Preparation Methods
Ferrocenecarboxamide can be synthesized through the amidation of ferrocenecarboxylic acid. The reaction involves the use of amines and appropriate coupling agents to form the amide bond. For example, N-(2-hydroxyethyl)ferrocenecarboxamide can be synthesized by reacting ferrocenecarboxylic acid with 2-hydroxyethylamine in the presence of a coupling agent . The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ferrocenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the electrocatalytic oxidation of bilirubin at ferrocenecarboxamide-modified electrodes . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized ferrocene derivatives, while reduction reactions may produce reduced ferrocene compounds.
Scientific Research Applications
Ferrocenecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a redox-active compound in electrocatalysis and as a building block for the synthesis of complex organometallic structures . In biology and medicine, ferrocenecarboxamide-modified electrodes are employed in biosensors for the detection of biomolecules such as bilirubin . In industry, ferrocenecarboxamide is used in the development of advanced materials with unique electronic and magnetic properties .
Mechanism of Action
The mechanism of action of ferrocenecarboxamide involves its redox properties and ability to interact with biological molecules. The carboxamide group in ferrocenecarboxamide forms stable complexes with proteins and other biomolecules, facilitating various biochemical reactions . For example, in electrocatalytic applications, ferrocenecarboxamide acts as a redox mediator, promoting electron transfer and enhancing the catalytic activity of the electrode . In biological systems, ferrocenecarboxamide can generate ROS, leading to oxidative damage and cell death in cancer cells .
Comparison with Similar Compounds
Ferrocenecarboxamide can be compared with other ferrocene derivatives such as ferrocenecarboxylic acid and ferrocene imides. While ferrocenecarboxylic acid is primarily used as a precursor for the synthesis of ferrocenecarboxamide, ferrocene imides are known for their unique structural and conformational properties Similar compounds include ferrocenecarbonyl chloride and ferrocene-1,1’-dicarboxamide, which also exhibit interesting chemical and biological properties .
Properties
Molecular Formula |
C11H11FeNO |
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Molecular Weight |
229.06 g/mol |
InChI |
InChI=1S/C6H6NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H2,7,8);1-5H; |
InChI Key |
XCOYBJPAIYQCMT-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)N.[Fe] |
Origin of Product |
United States |
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